molecular formula C8H6N2O B1361358 2-Phenyl-1,3,4-oxadiazole CAS No. 825-56-9

2-Phenyl-1,3,4-oxadiazole

Cat. No. B1361358
CAS RN: 825-56-9
M. Wt: 146.15 g/mol
InChI Key: ZEOMRHKTIYBETG-UHFFFAOYSA-N
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Patent
US08664220B2

Procedure details

Benzoic acid methyl ester (1.01 g, 7.34 mmol) and hydrazine monohydrate (10 mL) were dissolved in EtOH (20 mL) then heated in a sealed tube to 80° C. for 23 hours. The reaction was allowed to cool and then triethylorthoformate (25 mL) and p-toluenesulfonic acid (0.100 g, 0.526 mmol) were added, the tube was re-sealed, and the reaction was heated to 120° C. for 26 hours. The reaction mixture was then submitted to standard aqueous workup and purified on silica gel (0-70% EtOAc in hexanes) to afford the title compound.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.[NH2:12][NH2:13].C(OC(OCC)OCC)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCO>[C:4]1([C:3]2[O:2][CH:1]=[N:12][N:13]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
COC(C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the tube was re-sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 120° C. for 26 hours
Duration
26 h
CUSTOM
Type
CUSTOM
Details
purified on silica gel (0-70% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC=NN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.